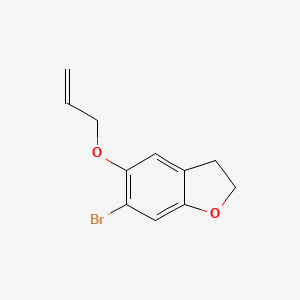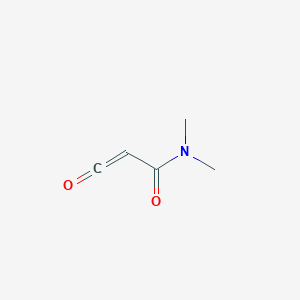
N,N-Dimethyl-3-oxoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-oxoprop-2-enamide: is an organic compound with the molecular formula C6H9NO It is a derivative of amides and is characterized by the presence of a carbonyl group conjugated with a double bond and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N,N-Dimethyl-3-oxoprop-2-enamide is through the direct amidation of acrylic acid with dimethylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Transamidation: Another method involves the transamidation of acrylamide with dimethylamine. This reaction can be catalyzed by various bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dimethyl-3-oxoprop-2-enamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form N,N-dimethylpropionamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Corresponding oxides.
Reduction: N,N-dimethylpropionamide.
Substitution: Various substituted amides and alcohols.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-3-oxoprop-2-enamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and water treatment.
Biology: In biological research, this compound is used as a crosslinking agent for proteins and nucleic acids. It helps in studying protein-protein interactions and DNA-protein interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of resins, plastics, and synthetic fibers. It is also employed as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-oxoprop-2-enamide involves its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to crosslinking, which stabilizes the structure of these biomolecules. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Acrylamide: Similar in structure but lacks the dimethyl groups.
N,N-Dimethylformamide: Similar in having dimethyl groups but differs in the presence of a formyl group instead of an acryl group.
N,N-Dimethylacetamide: Similar in having dimethyl groups but differs in the presence of an acetamide group instead of an acryl group.
Uniqueness: N,N-Dimethyl-3-oxoprop-2-enamide is unique due to its conjugated carbonyl and amide groups, which provide distinct reactivity patterns. Its ability to participate in both nucleophilic addition and substitution reactions makes it versatile in various chemical and industrial applications.
Propriétés
Numéro CAS |
157372-63-9 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
InChI |
InChI=1S/C5H7NO2/c1-6(2)5(8)3-4-7/h3H,1-2H3 |
Clé InChI |
WHZXABKYMBDTSF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



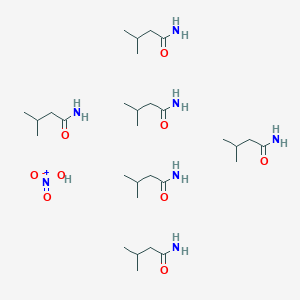

![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
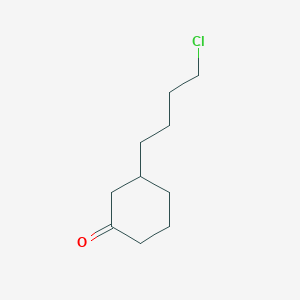
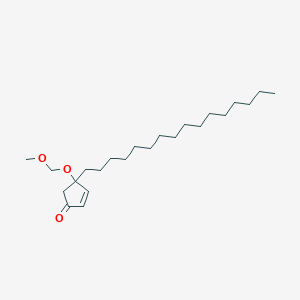
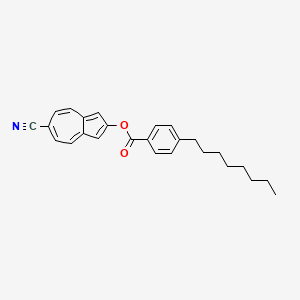

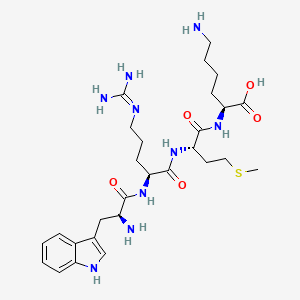
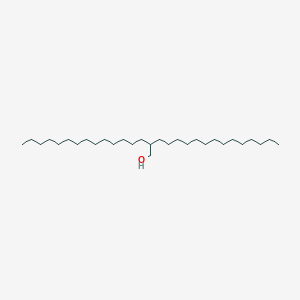

![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)

